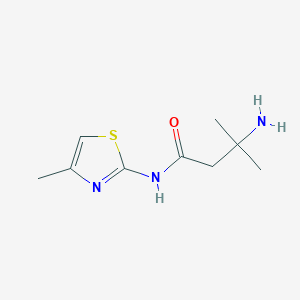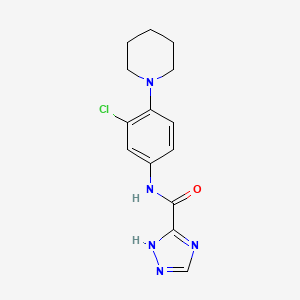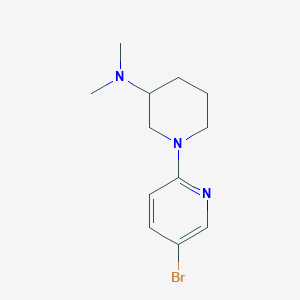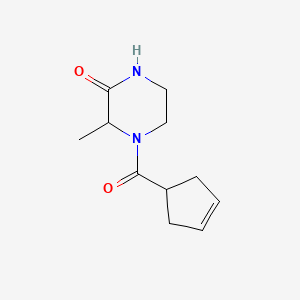![molecular formula C13H20N2O B7595301 N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)
N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide.
Mécanisme D'action
The mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide is complex and not fully understood. However, it is known to interact with specific receptors and ion channels, leading to changes in their function. For example, N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to bind to the dopamine D2 receptor and inhibit its signaling pathway, leading to decreased dopamine release. It has also been shown to modulate the function of ion channels by altering their gating properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide are diverse and depend on the specific receptor or ion channel it interacts with. Some of the known effects of this compound are:
1. Inhibition of dopamine release: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to inhibit dopamine release by binding to the dopamine D2 receptor.
2. Modulation of ion channel function: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to modulate the function of several ion channels, leading to changes in neuronal excitability and neurotransmitter release.
3. Neuroprotective effects: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders, possibly through its modulation of ion channels and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has several advantages and limitations for lab experiments. Some of the significant advantages are:
1. Selective binding to specific receptors and ion channels: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to bind selectively to certain receptors and ion channels, making it a valuable tool for studying their function.
2. Neuroprotective effects: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders, making it a potential candidate for developing new drugs for the treatment of these disorders.
Some of the significant limitations are:
1. Lack of understanding of the mechanism of action: The mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide is not fully understood, making it challenging to interpret its effects accurately.
2. Limited availability: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide is not widely available, making it difficult to use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide. Some of the possible directions are:
1. Development of new drugs for neurological disorders: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders. Future research could focus on developing new drugs based on this compound for the treatment of these disorders.
2. Elucidation of the mechanism of action: The mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide is not fully understood. Future research could focus on elucidating the precise mechanism of action and how it interacts with specific receptors and ion channels.
3. Development of new tools for studying GPCRs and ion channels: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to bind selectively to certain GPCRs and modulate the function of certain ion channels. Future research could focus on developing new tools based on this compound for studying these proteins and developing new drugs that target them.
Conclusion:
N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide is a compound that has significant potential for various scientific research applications. Its selective binding to specific receptors and ion channels, neuroprotective effects, and potential for developing new drugs make it a valuable tool for researchers. However, its limited availability and lack of understanding of the mechanism of action are significant limitations that need to be addressed in future research.
Méthodes De Synthèse
The synthesis of N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide involves the reaction of cyclopent-3-ene-1-carboxylic acid with 8-azabicyclo[3.2.1]octan-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide.
Applications De Recherche Scientifique
N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been extensively studied for its potential applications in various fields of research. Some of the significant scientific research applications of this compound are:
1. As a ligand for G protein-coupled receptors (GPCRs): N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to bind selectively to certain GPCRs, including the dopamine D2 receptor, the adenosine A1 receptor, and the muscarinic M1 receptor. This property makes it a valuable tool for studying the function of GPCRs and developing new drugs that target these receptors.
2. As a tool for studying the function of ion channels: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to modulate the function of several ion channels, including the voltage-gated potassium channel Kv1.2 and the ligand-gated ion channel nicotinic acetylcholine receptor. This property makes it a useful tool for studying the function of ion channels and developing new drugs that target these channels.
3. As a potential treatment for neurological disorders: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. This property makes it a potential candidate for developing new drugs for the treatment of these disorders.
Propriétés
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-13(9-3-1-2-4-9)15-12-7-10-5-6-11(8-12)14-10/h1-2,9-12,14H,3-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCMBJLFWOTJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)NC(=O)C3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)
![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)





